1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10(2)11-3-5-12(6-4-11)20-9-18-8-7-13(17-18)14(19)16-15/h3-8,10H,9,15H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFIWAKMBPJXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the isopropylphenoxy group: This step involves the nucleophilic substitution of a halogenated phenol derivative with isopropyl alcohol in the presence of a base.
Attachment of the carbohydrazide moiety: This can be done by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Cyclocondensation Reactions
The carbohydrazide group undergoes cyclization to form heterocyclic systems under specific conditions.
Mechanistic Insights :
-
Cyclodehydration with POCl₃ involves intramolecular nucleophilic attack by the hydrazide nitrogen on the adjacent carbonyl carbon, eliminating water and forming the oxadiazole ring .
-
Reaction with ethyl(ethoxymethylene) cyanoacetate proceeds via Schiff base formation, followed by cyclization .
Acylation and Functionalization
The hydrazide group reacts with acylating agents to form substituted derivatives.
Structural Confirmation :
-
N-Acetyl derivatives show characteristic singlet peaks for methyl groups in ¹H NMR and C=O stretches in IR .
Condensation with Carbonyl Compounds
The hydrazide group forms hydrazones and related derivatives.
| Reaction Type | Reagents/Conditions | Product Formed | Key Findings | Reference |
|---|---|---|---|---|
| Hydrazone formation | 4-Nitrobenzaldehyde, EtOH, reflux | (E)-N’-(4-nitrobenzyl |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:
- Inhibition of Kinase Activity : Pyrazole derivatives have been shown to inhibit specific kinases involved in cancer signaling pathways, leading to reduced tumor growth.
- Induction of Apoptosis : Certain studies suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative inhibited the growth of breast cancer cells by targeting specific oncogenic pathways .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases.
- Mechanism : The anti-inflammatory activity is often attributed to the modulation of inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study : Research has shown that pyrazole derivatives can significantly reduce inflammation in animal models, indicating their potential for therapeutic use in chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented, with applications in treating bacterial and fungal infections.
- Broad Spectrum Activity : Studies have indicated effectiveness against a range of pathogens, including resistant strains of bacteria.
Case Study : A recent investigation highlighted the efficacy of a similar pyrazole compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .
Chromatographic Techniques
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can be utilized as a derivatizing agent in high-performance liquid chromatography (HPLC).
- Detection of Carbohydrates : It has been employed in pre-column derivatization methods for the quantitative analysis of carbohydrates using HPLC coupled with mass spectrometry.
Table 1: Summary of Analytical Applications
Mechanism of Action
The mechanism of action of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.
Modulating receptor function: The compound can interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Inducing oxidative stress: Through redox reactions, it can generate reactive oxygen species that affect cellular processes.
The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in ) may enhance antioxidant activity by stabilizing radical intermediates.
- Halogenated substituents (e.g., Cl, F in ) improve membrane permeability due to increased lipophilicity.
- Bulkier groups (e.g., isopropyl in the target compound) may hinder enzymatic degradation, prolonging biological half-life.
2.3. Physicochemical Properties
- Molecular Weight : Estimated at ~290–300 g/mol (based on C₁₄H₁₈N₄O₂), comparable to analogues in .
- Solubility: The isopropylphenoxy group reduces water solubility compared to methoxy-substituted compounds (e.g., ).
- Spectral Data :
2.5. Crystallographic and Computational Insights
Biological Activity
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its potential therapeutic applications. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, antipyretic, antimicrobial, and antitumor effects. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Its molecular formula indicates the presence of functional groups that contribute to its biological activity. The isopropylphenoxy group is particularly noteworthy for its potential interactions with biological targets.
Anti-Diabetic Activity
Research indicates that pyrazole derivatives, including this compound, may act as inhibitors of 11-beta-hydroxysteroid dehydrogenase. This enzyme plays a crucial role in glucose metabolism and insulin sensitivity, making it a target for diabetes treatment. Studies have demonstrated that compounds with similar structures can improve glycemic control in diabetic models .
Anti-Inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been extensively studied. This compound exhibits activity against a range of bacterial strains, suggesting its utility in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Anti-Diabetic Efficacy
A recent study evaluated the effects of various pyrazole derivatives on blood glucose levels in diabetic rats. The results indicated that this compound significantly reduced fasting blood glucose levels compared to the control group, demonstrating its potential as an anti-diabetic agent .
Study 2: Inflammatory Response Modulation
In vitro studies using macrophage cell lines showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, key markers of inflammation. This suggests that the compound may modulate immune responses effectively, providing a basis for its use in inflammatory diseases .
Research Findings Summary Table
Q & A
Q. What synthetic routes are commonly employed for preparing pyrazole-3-carbohydrazide derivatives, and how can reaction conditions be optimized?
Pyrazole-3-carbohydrazides are typically synthesized via condensation reactions between pyrazole-carboxylic acid derivatives and hydrazine. For example:
- Hydrazide formation : Reacting methyl pyrazole-3-carboxylate with hydrazine hydrate in ethanol under reflux yields the carbohydrazide intermediate .
- Functionalization : Subsequent reactions with carbonyl-containing reagents (e.g., benzoyl chloride or substituted aldehydes) in solvents like benzene or acetic acid under reflux can introduce specific substituents .
Key optimization parameters : Reaction time (3–6 hours), temperature (75–100°C), and stoichiometric ratios (1:1 hydrazide-to-reagent). Solvent choice (e.g., glacial acetic acid for cyclization) significantly impacts yield .
Q. What analytical techniques are critical for characterizing pyrazole-3-carbohydrazide derivatives?
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays :
- In vivo models : For anticonvulsant activity, use maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizures in rodents .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyrazole-carbohydrazide derivatives?
- Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) minimizes thermal motion artifacts.
- Refinement : Use SHELXL to model hydrogen atoms (AFIX commands) and anisotropic displacement parameters. For example, in a related compound, methyl hydrogens were idealized with AFIX 137, achieving R₁ < 0.05 .
- Validation tools : CheckCIF/PLATON to identify outliers in bond lengths/angles .
Q. What strategies improve the bioactivity of pyrazole-3-carbohydrazides via structure-activity relationship (SAR) studies?
Q. How can advanced synthetic methodologies diversify the pyrazole core?
Q. How are spectral contradictions addressed during structural elucidation?
- Case study : Discrepancies in NMR splitting patterns may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .
Methodological Tables
Q. Table 1. Representative Biological Activities of Pyrazole-Carbohydrazide Derivatives
| Compound | Target | IC₅₀/MIC | Assay Model | Reference |
|---|---|---|---|---|
| N′-Benzoyl-3-(4-Br-phenyl) | DNA gyrase | 0.15 µg/mL | S. aureus | |
| 5-(Thiophen-2-yl) derivative | Anticonvulsant | ED₅₀ = 30 mg/kg | MES-induced seizures |
Q. Table 2. Crystallographic Refinement Parameters (SHELXL)
| Parameter | Value | Description |
|---|---|---|
| R₁/wR₂ | <0.05/<0.12 | Residual indices for data fit |
| AFIX commands | 137 (methyl), 43 (sp² C/N) | Hydrogen idealization |
| Twinning detection | BASF parameter | For handling crystal twinning |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
